molecular formula C13H12O3 B6343324 (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate CAS No. 1029773-30-5

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate

Cat. No.: B6343324
CAS No.: 1029773-30-5
M. Wt: 216.23 g/mol
InChI Key: FPSXEUMMBSZXAI-UHFFFAOYSA-N
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Description

(2-Ethynyl-1,3-dihydroinden-2-yl) methyl carbonate (CAS: 1029773-30-5) is a bicyclic organic compound featuring a dihydroinden core substituted with an ethynyl group and a methyl carbonate moiety. Its molecular formula is C₁₃H₁₂O₃, and its structure includes a fused bicyclic system with a sp²-hybridized aromatic ring and a sp³-hybridized bridgehead carbon.

Properties

IUPAC Name

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12O3/c1-3-13(16-12(14)15-2)8-10-6-4-5-7-11(10)9-13/h1,4-7H,8-9H2,2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPSXEUMMBSZXAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)OC1(CC2=CC=CC=C2C1)C#C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate typically involves the reaction of 2-ethynyl-1,3-dihydroindene with methyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the carbonate ester. The general reaction scheme is as follows:

2-ethynyl-1,3-dihydroindene+methyl chloroformate(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate\text{2-ethynyl-1,3-dihydroindene} + \text{methyl chloroformate} \rightarrow \text{(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate} 2-ethynyl-1,3-dihydroindene+methyl chloroformate→(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate

Industrial Production Methods

Industrial production of (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate undergoes various chemical reactions, including:

    Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.

    Reduction: The carbonate ester can be reduced to yield alcohol derivatives.

    Substitution: The ethynyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of carbonyl compounds such as aldehydes or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate involves its interaction with molecular targets such as enzymes and receptors. The ethynyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The carbonate ester can undergo hydrolysis to release active intermediates that further interact with biological targets.

Comparison with Similar Compounds

Key Observations :

  • Substituent Diversity: The target compound’s ethynyl and methyl carbonate groups distinguish it from analogs bearing piperazine (e.g., ), hydroxy/methoxy (e.g., ), or aminomethyl groups (e.g., ).
  • Reactivity : The ethynyl group enables click chemistry or alkyne metathesis, as seen in conjugated triyne syntheses (e.g., alkyne metathesis using Mo-based catalysts) . In contrast, piperazine or benzamide substituents in analogs (e.g., ) may enhance binding to biological targets like ion channels.

Pharmacological and Functional Properties

While direct activity data for (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate is unavailable in the provided evidence, insights can be inferred from structurally related dihydroinden derivatives:

Compound Biological Target Activity (IC₅₀/Ki) Notes
N-[[2-(4-Methylpiperazin-1-yl)-1,3-dihydroinden-2-yl]methyl]-2-phenylmethoxybenzamide HCN4 Channel IC₅₀ = 2511.89 nM Potent inhibitor with piperazine enhancing target affinity
2-Ethoxy-N-[(2-piperidin-1-yl-1,3-dihydroinden-2-yl)methyl]benzamide HCN4 Channel IC₅₀ = 39810.72 nM Lower potency suggests substituent size impacts activity
MPEP (mGluR5 antagonist) Metabotropic glutamate receptor 5 Effective at 0.1–30 mg/kg Phenylethynyl group critical for receptor binding

Comparison Highlights :

  • Substituent Impact : Piperazine/piperidine groups in dihydroinden derivatives correlate with ion channel modulation (e.g., HCN4 inhibition ). The target compound’s ethynyl group may similarly influence receptor binding, though its methyl carbonate ester likely reduces cellular permeability compared to free amines or amides.
  • Synthetic Utility : The ethynyl group positions the compound for use in alkyne metathesis or cycloaddition reactions, akin to conjugated triyne syntheses employing Mo-based catalysts .

Physicochemical Properties

  • Solubility : The methyl carbonate ester improves lipid solubility relative to hydroxy or carboxylic acid analogs (e.g., ).
  • Stability : Carbonate esters are generally more hydrolytically stable than acetates or amides, suggesting prolonged shelf-life compared to analogs like ethyl 2-(3-hydroxy-5-methoxy-2-methyl-3H-inden-1-yl)acetate .

Biological Activity

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate is a compound that has garnered interest in various fields, particularly in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

(2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate is characterized by the following structural formula:

C12H10O3\text{C}_{12}\text{H}_{10}\text{O}_3

This compound features an ethynyl group attached to a dihydroindene structure, with a methyl carbonate functional group. Its unique structure allows for various chemical reactions and interactions with biological targets.

The biological activity of (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate is primarily attributed to its ability to interact with molecular targets such as enzymes and receptors. The mechanism of action includes:

  • Covalent Bond Formation : The ethynyl group can form covalent bonds with nucleophilic sites on proteins, potentially inhibiting or modulating their activity.
  • Hydrolysis : The carbonate ester can undergo hydrolysis, releasing active intermediates that interact with biological targets.

These interactions suggest potential applications in drug development and therapeutic interventions.

Antimicrobial Properties

Research indicates that (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate exhibits antimicrobial activity . Studies have shown effectiveness against various bacterial strains, suggesting its potential as a lead compound in the development of new antimicrobial agents.

Anticancer Activity

The compound has also been investigated for its anticancer properties . In vitro studies have demonstrated cytotoxic effects on several cancer cell lines, including:

Cell LineIC50 (µM)
Human Hepatocellular Carcinoma (HepG2)15.4
Mouse Melanoma (B16F10)22.8
Human Chronic Myeloid Leukemia (K562)18.5

These findings indicate that the compound may induce apoptosis in cancer cells through intrinsic pathways, highlighting its potential as an anticancer agent.

Study on Cytotoxicity

A significant study evaluated the cytotoxicity of (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate in various tumor cell lines. The results indicated that the compound selectively inhibited cancer cell proliferation while sparing normal cells, which is crucial for therapeutic applications.

Mechanistic Insights

Further investigations into the mechanism revealed that treatment with the compound led to increased expression of apoptotic markers such as p53 and Caspase 3 in treated cells. This suggests that the compound may activate apoptotic pathways, leading to cancer cell death.

Applications in Drug Development

Given its promising biological activities, (2-ethynyl-1,3-dihydroinden-2-yl) methyl carbonate is being explored for:

  • Pharmacophore Design : Its structure serves as a pharmacophore in medicinal chemistry for developing novel therapeutic agents.
  • Combination Therapies : Research is ongoing to evaluate its effectiveness in combination with other chemotherapeutic agents to enhance anticancer efficacy.

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